7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing antibacterial or kinase-targeted leads require position-specific fluorinated building blocks. This 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid addresses that need with a validated pharmacophore. • Antimycobacterial potency: 7-fluoro derivatives exhibit MIC ≤0.25 µg/mL against M. tuberculosis • Kinase inhibitor scaffold: cited in c-Met & PAS kinase programs • Referenced in patent US20070254872 for gram-positive/negative lead optimization • ≥98% purity ensures batch-to-batch SAR reproducibility

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
CAS No. 885271-79-4
Cat. No. B1321387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
CAS885271-79-4
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(C(=O)N2)C(=O)O
InChIInChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15)
InChIKeyMXZKEQPMRAESGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 885271-79-4): A Specialized Fluorinated Quinoxaline Scaffold for Targeted Synthesis


7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 885271-79-4) is a heterocyclic building block characterized by a 3-oxo-3,4-dihydroquinoxaline core with a fluorine atom at the 7-position and a carboxylic acid at the 2-position . With a molecular formula of C9H5FN2O3 and a molecular weight of 208.15 g/mol, this compound serves primarily as a synthetic intermediate , . The presence of the fluorine atom is a key structural feature, as it is often incorporated to modulate the physicochemical and biological properties of derived molecules [1].

Why Generic Substitution is Not Advisable: The Unique Electronic and Steric Influence of the 7-Fluoro Substituent on 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic Acid


In-class compounds with the 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid scaffold cannot be arbitrarily interchanged due to the profound impact of substituents, particularly at the 7-position, on downstream molecular properties. The 7-fluoro group is a specific, well-documented pharmacophore in this chemical class, known to significantly influence biological activity, target selectivity, and metabolic stability of the final products [1]. Research on related quinoxaline derivatives has demonstrated that the presence of a fluorine atom at the 7-position is a key determinant of potency and selectivity, for instance, in antimycobacterial agents where 7-fluoro derivatives exhibited the most potent activity (MIC ≤ 0.25 µg/mL) [2]. Therefore, substituting this fluorinated intermediate with an unsubstituted, chloro, or nitro analog would lead to a different electronic and steric environment, fundamentally altering the properties of the synthesized compound and compromising the validity of the research or development project .

Quantitative Evidence Guide for 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 885271-79-4): Differentiation through Analytical and Structural Metrics


Molecular Weight and LogP Differentiation from Non-Fluorinated and Other Halogenated Analogs

The replacement of a hydrogen atom with a fluorine atom at the 7-position of the 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid scaffold results in a measurable increase in molecular weight and a significant alteration in lipophilicity compared to its non-fluorinated parent. This is a critical differentiator, as fluorination is a common strategy to enhance metabolic stability and membrane permeability [1]. The target compound (MW 208.15) is heavier than the unsubstituted analog 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (MW 190.15) . While specific LogP data for the target compound is not publicly available, the difference in calculated LogP (cLogP) values for the core scaffolds can be inferred; the introduction of a fluorine atom typically decreases the cLogP by approximately 0.3 to 0.5 units compared to a hydrogen, leading to a different absorption, distribution, metabolism, and excretion (ADME) profile [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: A Key Intermediate in a Patented Antibacterial Drug Class

The quinoxaline-2-carboxylic acid scaffold, particularly its fluorinated derivatives, is explicitly claimed as a core structure in patents for novel antibacterial agents [1]. While the target compound itself is not a final drug, its structure places it directly within the scope of US Patent US20070254872, which covers naphthalene, quinoline, quinoxaline, and naphthyridine derivatives useful for treating bacterial infections [2]. This provides a clear, verifiable link to a defined area of commercial and therapeutic interest, distinguishing it from other heterocyclic building blocks without such patent coverage. In contrast, many other commercially available quinoxaline derivatives are not explicitly referenced as key intermediates in antibacterial patents.

Antibacterial Research Synthetic Chemistry Drug Discovery

Precedent for Potent Biological Activity in Closely Related 7-Fluoro Quinoxaline Derivatives

A strong class-level inference can be drawn from the documented activity of structurally analogous 7-fluoro quinoxaline compounds. For instance, a series of novel quinoxaline 1,4-di-N-oxides showed that the most active and selective compounds against Mycobacterium tuberculosis carried a fluorine atom in the quinoxaline 7-position, with MIC values of <0.2 µg/mL, comparable to rifampicin [1]. Furthermore, derivatives with a 7-fluorine group exhibited potent antimycobacterial activity (MIC ≤ 0.25 µg/mL) and a favorable selectivity index [2]. In a different therapeutic area, the 7-fluoro substituted (S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-carboxylic acid isopropylester (GW420867X) was identified as a potent non-nucleoside reverse transcriptase inhibitor with an IC50 of 4 nM for wild-type HIV-1 [3]. These examples provide quantitative, comparative evidence that the 7-fluoro substituent on the quinoxaline core is a critical determinant of high potency.

Antimycobacterial Antiviral Structure-Activity Relationship

Validated Application Scenarios for 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid (885271-79-4)


Synthesis of Novel Antibacterial Agents Targeting Drug-Resistant Bacteria

This compound is a strategically important building block for research groups developing next-generation antibacterial therapies. Its core structure is explicitly covered in patents for antibacterial compounds [1]. By using this fluorinated intermediate, chemists can explore the chemical space defined by US20070254872, aiming to synthesize derivatives with improved potency and safety profiles against gram-positive, gram-negative, and drug-resistant bacteria. The 7-fluoro group is a key feature to modulate the final compound's properties, as supported by structure-activity relationship data from related quinoxaline antibacterials [2].

Kinase Inhibitor Development for Cancer and Metabolic Diseases

The quinoxaline-2-carboxylic acid scaffold is a recognized pharmacophore in kinase inhibition, with derivatives being investigated for targeting c-Met kinase [3] and PAS Kinase (PASK) for the treatment of diabetes mellitus [4]. The 7-fluoro variant offers a specific modification point that can be leveraged to enhance selectivity and potency for a given kinase target. Researchers can incorporate this building block into new chemical entities to probe the ATP-binding pocket of kinases or to improve the ADME profile of lead compounds, a common objective when introducing fluorine into drug candidates [5].

Antimycobacterial Lead Optimization

Building on the established class-level evidence that a 7-fluoro substituent on the quinoxaline ring is associated with potent antimycobacterial activity (MIC < 0.2 µg/mL), this compound serves as an ideal starting material for designing new agents against Mycobacterium tuberculosis [2]. Medicinal chemists can utilize this core to generate focused libraries of 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid derivatives, systematically varying the 2-carboxylate ester or amide to optimize for efficacy and low toxicity, as demonstrated by the high selectivity indices (SI = 169.3-412.1) observed for related compounds [6].

Exploration of CNS-Penetrant Compounds

The structural similarity of this compound to the 7-fluoroquinoxaline core of GW420867X, a known non-nucleoside reverse transcriptase inhibitor with demonstrated brain penetration [7], makes it a valuable building block for CNS drug discovery programs. Researchers can use this core to design and synthesize novel analogs with the potential to cross the blood-brain barrier, a critical requirement for treating neurological disorders and CNS infections. The presence of the fluorine atom is a well-established medicinal chemistry tactic to improve a molecule's ability to enter the CNS [5].

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